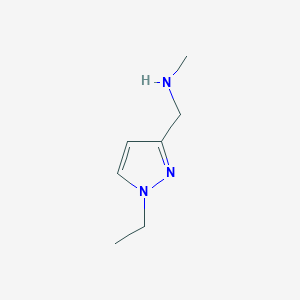

1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-ethylpyrazol-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-5-4-7(9-10)6-8-2/h4-5,8H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWULNDJJUENCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350063 |

Source

|

| Record name | 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002651-65-1 |

Source

|

| Record name | 1-Ethyl-N-methyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002651-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS 1002651-65-1)

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activity and favorable physicochemical properties.[1] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy across a wide range of therapeutic areas.[1] Their value stems from the unique arrangement of nitrogen atoms, which allows for diverse intermolecular interactions with biological targets, including hydrogen bonding and coordination chemistry.[1]

This guide focuses on 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS: 1002651-65-1), a functionalized pyrazole building block designed for seamless integration into complex drug discovery and development workflows. Its structure, featuring a reactive secondary amine tethered to a stable N-ethyl pyrazole core, offers chemists a strategic tool for modifying molecular properties such as solubility, reactivity, and target engagement.[2] This document provides a comprehensive overview of its properties, core applications, and practical methodologies for its use in chemical synthesis.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a synthetic building block is critical for predicting its behavior in a reaction, optimizing conditions, and interpreting outcomes. While extensive experimental data for this specific compound is not publicly available, we can compile its known specifications and infer others based on its structural class.

Identity and Structure

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 1002651-65-1 | [3] |

| Molecular Formula | C₇H₁₃N₃ | [3] |

| Molecular Weight | 139.20 g/mol | [3] |

| SMILES | CNCC1=NN(CC)C=C1 | [3] |

| MDL Number | MFCD03419813 | [3] |

Predicted Physicochemical Data

The following table presents computed properties for a close constitutional isomer, ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine (CAS 1002651-68-4). These values serve as a reliable estimation for CAS 1002651-65-1 and are invaluable for designing experiments, particularly in predicting solubility and membrane permeability.

| Property | Predicted Value | Significance in Drug Development |

| XLogP3-AA | -0.1 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low passive membrane permeability. |

| Hydrogen Bond Donors | 1 | The secondary amine provides a key site for hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 2 | The two pyrazole nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and target binding. |

| Topological Polar Surface Area | 29.9 Ų | A low TPSA (<140 Ų) is generally correlated with better cell permeability. |

| Rotatable Bond Count | 3 | A low number of rotatable bonds imparts conformational rigidity, which can be advantageous for binding affinity. |

Data sourced from PubChem CID 672401 for the isomeric compound.[4]

Section 2: Applications in Synthetic Chemistry and Drug Discovery

This compound is not an end-product but a versatile intermediate. Its primary utility lies in its role as a key building block for constructing more complex, biologically active molecules for the pharmaceutical and agrochemical industries.[2]

The core value proposition is the strategic introduction of the N-ethyl pyrazole moiety and a secondary amine.

-

The Pyrazole Core: Provides a stable, aromatic scaffold that is resistant to metabolic degradation and can engage in various non-covalent interactions with biological targets.

-

The Secondary Amine: Serves as a nucleophilic handle for a wide array of chemical transformations, including amide bond formation, sulfonamidation, reductive amination, and alkylation. This allows for the straightforward linkage of the pyrazole core to other pharmacophores or scaffolds.

This modification of molecular structures can be used to fine-tune properties like solubility and biological activity, leading to the development of novel materials with improved performance.[2]

Logical Workflow: Integration into a Synthetic Pathway

The diagram below illustrates the logical flow of how a building block like this compound is utilized in a typical drug discovery synthesis campaign.

Caption: Workflow for utilizing the pyrazole building block.

Section 3: Experimental Protocol - Representative Sulfonamidation

While a specific protocol for this compound is not published, the following detailed methodology for a structurally similar reaction demonstrates an authoritative and self-validating workflow. This protocol for the synthesis of a pyrazole-based benzenesulfonamide is adapted from established literature and showcases the causality behind each experimental step.[1]

Objective

To covalently link a pyrazole-amine building block to an aromatic sulfonyl chloride, a common transformation in the synthesis of kinase inhibitors and other targeted therapeutics.

Materials and Reagents

-

Pyrazole-amine starting material (e.g., 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine)

-

4-Methylbenzenesulfonyl chloride (Tosyl Chloride)

-

Triethylamine (TEA)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere):

-

To a dry, round-bottom flask equipped with a magnetic stir bar, add the pyrazole-amine (1.0 eq).

-

Add anhydrous acetonitrile (approx. 4 mL per mmol of pyrazole-amine).

-

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the reactive sulfonyl chloride.

-

-

Addition of Reagents:

-

Add 4-methylbenzenesulfonyl chloride (2.0 eq) to the stirred solution.

-

Add triethylamine (2.4 eq) dropwise.

-

Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A slight excess ensures the complete neutralization of the acid.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole-amine spot is consumed.

-

Causality: Room temperature is typically sufficient for this reaction. Extended reaction time ensures completion. TLC is a rapid and effective method to qualitatively assess the consumption of starting materials and the formation of the product.

-

-

Work-up and Extraction:

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Add distilled water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous mixture twice with ethyl acetate.

-

Combine the organic layers.

-

Causality: This aqueous work-up removes the triethylamine hydrochloride salt and any remaining water-soluble impurities. Ethyl acetate is a suitable solvent for extracting the desired organic product. Repeating the extraction maximizes the yield.

-

-

Drying and Filtration:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Causality: Removing all traces of water is essential before final purification to prevent interference with chromatography and to ensure the stability of the final compound.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent.

-

Causality: Column chromatography separates the desired product from unreacted sulfonyl chloride and other nonpolar impurities based on differential adsorption to the silica stationary phase.

-

-

Characterization:

-

Confirm the structure and purity of the final product using FT-IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

-

Causality: A comprehensive structural analysis is non-negotiable in synthetic chemistry to unequivocally confirm the identity and purity of the synthesized compound.

-

Section 4: Safety, Handling, and Storage

Professional laboratory practice is mandatory when handling this compound. The following guidelines are based on available GHS classifications and data from structurally related amines.[3][5][6][7]

Hazard Identification

| Hazard Statement | Description | GHS Class |

| H302 / H332 | Harmful if swallowed or if inhaled. | Acute Toxicity (Oral/Inhalation), Cat. 4 |

| H312 | Harmful in contact with skin. | Acute Toxicity (Dermal), Cat. 4 |

| H314 | Causes severe skin burns and eye damage. | Skin Corrosion/Irritation, Cat. 1B |

Data sourced from BLD Pharm.[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[5]

-

Respiratory Protection: If working outside a fume hood or with aerosols, use an approved respirator.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5]

First Aid Measures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

-

Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

Conclusion

This compound is a high-value synthetic intermediate that provides a direct route to novel chemical entities containing the N-ethyl pyrazole scaffold. Its well-defined structure and reactive amine handle make it a predictable and reliable component in multi-step synthetic campaigns. By understanding its physicochemical properties, leveraging established reaction protocols, and adhering to strict safety standards, researchers can effectively utilize this building block to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

-

WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents. Available at:

-

((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. PubChem. Available at: [Link]

-

Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

- EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 1002651-65-1|this compound|BLD Pharm [bldpharm.com]

- 4. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Blueprint of a Novel Pyrazole Amine: An In-depth Technical Guide to 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with remarkable versatility and a wide spectrum of biological activities. Their unique structural motifs are cornerstones in the development of pharmaceuticals, from anti-inflammatory agents to oncology therapeutics. The precise structural elucidation of novel pyrazole-containing molecules is a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring their potential for clinical or industrial application. This guide provides a comprehensive spectroscopic analysis of a specific novel compound, 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine .

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with a molecular formula of C₇H₁₃N₃ and a molecular weight of 139.20 g/mol , presents several key features for spectroscopic analysis: a 1,3-disubstituted pyrazole ring, an N-ethyl group, a methylene bridge, and a secondary N-methylamine. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (pyrazole) | ~7.4 - 7.6 | d | ~2-3 | 1H |

| H-4 (pyrazole) | ~6.0 - 6.2 | d | ~2-3 | 1H |

| N-CH₂ (ethyl) | ~4.1 - 4.3 | q | ~7 | 2H |

| C-CH₂-N | ~3.6 - 3.8 | s | - | 2H |

| N-CH₃ | ~2.4 - 2.6 | s | - | 3H |

| CH₃ (ethyl) | ~1.4 - 1.6 | t | ~7 | 3H |

| N-H | ~1.5 - 2.5 | br s | - | 1H |

Causality Behind Predictions: The chemical shifts of the pyrazole ring protons (H-5 and H-4) are predicted based on data from various substituted pyrazoles. The downfield shift of H-5 is attributed to its proximity to the electronegative nitrogen atom at position 1. The ethyl group protons exhibit a classic quartet-triplet pattern, with the methylene protons deshielded by the adjacent nitrogen. The methylene bridge protons are expected to be a singlet, and the N-methyl protons will also appear as a singlet in a region typical for N-alkyl groups. The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~150 - 155 |

| C-5 (pyrazole) | ~138 - 142 |

| C-4 (pyrazole) | ~105 - 110 |

| N-CH₂ (ethyl) | ~45 - 50 |

| C-CH₂-N | ~48 - 53 |

| N-CH₃ | ~35 - 40 |

| CH₃ (ethyl) | ~14 - 16 |

Causality Behind Predictions: The chemical shifts of the pyrazole carbons are based on extensive studies of N-alkylpyrazoles. The C-3 and C-5 carbons are significantly deshielded due to their attachment to nitrogen atoms. The C-4 carbon, being further from the heteroatoms, appears at a higher field. The aliphatic carbons of the ethyl and methyl groups are in their expected regions, with the carbons directly attached to nitrogen being deshielded.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Add a small amount of TMS as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for all carbon signals.

-

To aid in assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Caption: FT-IR analysis workflow using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which can be highly informative for structural elucidation.

| m/z | Predicted Fragment | Interpretation |

| 139 | [C₇H₁₃N₃]⁺ | Molecular Ion (M⁺) |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 96 | [C₅H₆N₂]⁺ | Pyrazole ring fragment after cleavage of the ethyl group |

| 82 | [C₄H₄N₂-CH₂]⁺ | Cleavage of the methylene-amine bond |

| 44 | [CH₂=NHCH₃]⁺ | α-cleavage, characteristic of N-methylamines (likely base peak) |

Causality Behind Predictions: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 139. The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. [1][2]For this compound, α-cleavage is expected to result in the formation of a stable iminium ion with m/z 44, which is predicted to be the base peak in the spectrum. Other significant fragments would arise from the loss of the ethyl and methyl groups.

Experimental Protocol for Mass Spectrometry Analysis

A standard protocol for EI-MS analysis is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. [3]3. Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Caption: Electron Ionization Mass Spectrometry (EI-MS) workflow.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers engaged in the synthesis and analysis of this and related novel pyrazole derivatives. The causality-driven interpretation of the expected spectral features underscores the synergistic power of these analytical techniques in modern chemical research. As a self-validating system, the congruence of data from these orthogonal techniques would provide a high degree of confidence in the structural assignment of this novel compound.

References

- Naji, A. A., et al. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research, 2012, 4(3), 1772-1781.

- Elguero, J., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2022, 60(1), 97-111.

- University of Notre Dame. "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS." University of Notre Dame, 2023.

-

University of Calgary. "IR: amines." University of Calgary, Accessed January 22, 2026. [Link]

- LibreTexts. "3.

- LibreTexts. "6.

- Elguero, J., et al. "13C and 15N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively).

- Yusuf, H. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, 2019, 4(1), 124-143.

-

National Institute of Standards and Technology. "NIST Chemistry WebBook." NIST, Accessed January 22, 2026. [Link]

- ResearchGate. "FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- Saad, E. F., et al. "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry, 1998, 12(13), 833-836.

- GGC-SST-Chemistry. "Standard Operating Procedure H-NMR." Georgia Gwinnett College, Accessed January 22, 2026.

- Larkin, P. J. "Interpretation of Infrared Spectra, A Practical Approach." Wiley Analytical Science, 2011.

- ACD/Labs.

- Oregon State University. "13C NMR Chemical Shift." Oregon State University, Accessed January 22, 2026.

- National Institute of Standards and Technology. "Welcome to the NIST WebBook." NIST, Accessed January 22, 2026.

- Oreate AI. "Decoding the IR Spectrum of Secondary Amines.

- Whitman College. "GCMS Section 6.15 - Fragmentation of Amines." Whitman College, Accessed January 22, 2026.

- Popiolek, L., et al.

- LibreTexts. "24.10: Spectroscopy of Amines." Chemistry LibreTexts, 2024.

- Sharma, A. "Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents." Indian Journal of Chemistry, 2025, 64(9).

- Anderson, D. M. W., et al. "A vibrational assignment for pyrazole." Journal of the Chemical Society B: Physical Organic, 1967, 420-424.

- NMRDB.org. "Predict 1H proton NMR spectra." NMRDB.org, Accessed January 22, 2026.

- Begtrup, M. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry, 1988, 26(2), 134-142.

- Xigo Nanotools. "Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination." Xigo Nanotools, Accessed January 22, 2026.

- Kwame Nkrumah University of Science and Technology. "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy." KNUST, Accessed January 22, 2026.

- Stein, S. E. "The NIST Chemistry WebBook: A Chemical Data Resource on the Internet." Journal of the American Society for Mass Spectrometry, 1999, 10(8), 770-778.

- Chemical Instrumentation Facility, Iowa State University. "Mass Spectrometry Tutorial." Iowa State University, Accessed January 22, 2026.

- LibreTexts.

- ResearchGate. "FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...

- Creative Proteomics. "Electron Ionization." Creative Proteomics, Accessed January 22, 2026.

- University of Colorado Boulder. "Table of Characteristic IR Absorptions." University of Colorado Boulder, Accessed January 22, 2026.

- Anasazi Instruments. "Standard Operating Procedure H-NMR." Anasazi Instruments, Accessed January 22, 2026.

- Yusuf, H. "How to Read and Interpret FTIR Spectroscope of Organic Material.

- Abraham, R. J., et al. "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." The University of Liverpool Repository, 2003.

- Smith, B. C. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy Online, 2019.

- R-NMR.

- Titi, A., et al. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega, 2020, 5(11), 5698-5710.

- TMP Chem. "Electron ionization and mass spectrometry." YouTube, 2020.

- Wang, X., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry, 2021, 12(10), 1636-1663.

- IGNOU. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." eGyanKosh, Accessed January 22, 2026.

- Linstrom, P. J., and Mallard, W. G. "The NIST Chemistry Webbook.

- Bruker. "Guide to FT-IR Spectroscopy." Bruker, Accessed January 22, 2026.

- JoVE. "Video: Mass Spectrometry of Amines." JoVE, 2023.

- Al-Hourani, B. J.

- Nutt, D. "A Short Guide to using the NIST Webbook." YouTube, 2014.

Sources

Unveiling the Therapeutic Landscape of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine: A Technical Guide to Target Identification and Validation

Abstract

The quest for novel therapeutics is fundamentally reliant on the precise identification and validation of molecular targets for new chemical entities. This guide provides a comprehensive, in-depth framework for elucidating the potential therapeutic targets of the novel compound, 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine. As this molecule is not extensively characterized in existing literature, this document outlines a systematic, multi-pronged strategy, beginning with hypothesis generation based on its core structural motifs—the pyrazole ring and the N-methylmethanamine side chain—and proceeding through rigorous experimental workflows for target discovery, engagement confirmation, and functional validation. We detail the causality behind each experimental phase, from broad, unbiased screening to specific, hypothesis-driven validation, equipping researchers and drug development professionals with the technical insights required to de-orphanize this and other novel small molecules.

Introduction: Deconstructing the Molecule to Predict Biological Function

The compound this compound is a small molecule featuring two key pharmacophores: a substituted pyrazole ring and a short aliphatic amine chain. The absence of established biological data necessitates a foundational approach to target identification, starting with an analysis of these structural components.

-

The Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry. Its five-membered heterocyclic structure is present in numerous FDA-approved drugs, demonstrating a remarkable ability to interact with a wide array of biological targets.[1][2] Marketed drugs containing this moiety are used to treat a spectrum of diseases, including cancer, inflammation, and neurological disorders, by targeting proteins such as kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][3][4] This history strongly suggests that the pyrazole core of our compound of interest could facilitate interactions with similar target classes.

-

The N-methylmethanamine Side Chain: The N-methylmethanamine moiety and its analogs are frequently found in neurologically active agents. For instance, related structures are key components of triple reuptake inhibitors that target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[5] Furthermore, analogs have been investigated as inhibitors of enzymes like phenylethanolamine N-methyltransferase, which plays a role in regulating blood pressure.[6] This suggests a potential for our compound to engage with targets in the central nervous system or cardiovascular pathways.

This structural analysis forms the logical basis for a multi-tiered investigation. The primary challenge and objective is to move from these broad, scaffold-based predictions to the conclusive identification of specific, high-affinity protein targets.

A Phased Strategy for Target Identification and Validation

Identifying the molecular target of a novel compound is a process of progressively narrowing the field of possibilities through layers of robust experimental evidence.[7][8][9] We propose a three-phase workflow:

-

Phase I: In Silico Target Prediction & Hypothesis Generation.

-

Phase II: Unbiased Biochemical Screening & Hit Identification.

-

Phase III: Cellular Target Engagement & Mechanistic Confirmation.

This integrated approach ensures that hypotheses are generated computationally, tested biochemically, and ultimately validated in a physiologically relevant cellular context.

Phase I: In Silico Target Prediction

The most resource-effective first step is to leverage computational methods to generate an educated, testable set of hypotheses.[10][11] This is achieved by comparing the compound's structure to databases of known ligands and their targets.

Methodology: Ligand-Based and Structure-Based Approaches

-

Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often share similar biological targets.

-

Protocol: The 2D structure (SMILES format) of this compound is submitted to publicly available or commercial target prediction servers (e.g., SwissTargetPrediction, ChEMBL).[12] These tools calculate topological, fingerprint, or pharmacophore similarity against a vast database of annotated bioactive molecules.

-

Causality: By identifying known drugs or probes with high structural similarity, the algorithm generates a ranked list of probable protein targets. This provides the first rational basis for selecting cell lines or tissue types for subsequent biochemical screening. For example, if top hits are neurological receptors, using neuroblastoma cell lysates in Phase II becomes a logical choice.

-

-

Reverse Docking (Structure-Based): If the ligand-based search is inconclusive, reverse docking offers an alternative.[13]

-

Protocol: The 3D conformer of the compound is computationally screened against a library of 3D protein structures in a "one-ligand, many-targets" approach. The algorithm calculates binding energies to predict the most favorable protein-ligand interactions.

-

Causality: This method is not dependent on the existence of structurally similar ligands but rather on physicochemical complementarity between the compound and a protein's binding pocket. It can uncover novel, unexpected interactions that similarity searches might miss.

-

Data Presentation: Prioritized Target List

The output of Phase I should be summarized in a table, prioritizing targets that appear across multiple prediction methods.

| Predicted Target Class | Prediction Method | Confidence Score | Rationale for Prioritization |

| Monoamine Transporters (DAT, SERT) | Ligand-Based Similarity | High | N-methylmethanamine is a known monoaminergic pharmacophore. |

| Cyclooxygenase (COX) Enzymes | Ligand-Based Similarity | Medium | Pyrazole core is found in COX inhibitors (e.g., Celecoxib). |

| c-Jun N-terminal Kinases (JNKs) | Reverse Docking | Medium | Favorable predicted binding energy in the ATP-binding pocket. |

| Cannabinoid Receptor 1 (CB1) | Ligand-Based Similarity | Low | Pyrazole is the core of the CB1 antagonist Rimonabant.[2] |

Phase II: Unbiased Biochemical Screening with Affinity Chromatography-Mass Spectrometry (AC-MS)

Computational predictions must be validated with physical evidence. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful, unbiased technique to identify proteins that physically interact with the compound of interest from a complex biological sample.[14][15]

Methodology: Immobilization and Pulldown

The core principle is to use the small molecule as "bait" to "fish" for its binding partners in a sea of proteins (cell lysate).[15]

Step-by-Step Experimental Protocol:

-

Compound Immobilization:

-

Synthesize an analog of this compound that incorporates a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

-

Causality: The linker is crucial to physically separate the compound from the solid support, minimizing steric hindrance and allowing target proteins to access the binding site.

-

Covalently attach the linker-modified compound to an activated chromatography resin (e.g., NHS-activated sepharose beads or azide/alkyne-functionalized beads).

-

-

Preparation of Cell Lysate:

-

Select a human cell line based on Phase I predictions (e.g., SH-SY5Y neuroblastoma cells if neurological targets are predicted).

-

Culture cells to high density and harvest. Lyse the cells using a mild, non-denaturing detergent buffer (e.g., CHAPS-based) supplemented with protease and phosphatase inhibitors.

-

Causality: A non-denaturing lysis is essential to preserve the native conformation of potential target proteins, as binding often depends on the protein's tertiary structure.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

Control: In parallel, incubate lysate with "mock" beads (resin treated with the linker but no compound) to identify non-specific binders. A second crucial control involves a competition experiment, where the incubation is performed in the presence of an excess of the free, non-immobilized compound.

-

Causality: Proteins that bind to the compound-beads but not the mock beads, and whose binding is reduced in the competition experiment, are considered high-confidence "hits."

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove proteins that are weakly or non-specifically bound.

-

Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

-

-

Protein Identification by LC-MS/MS:

-

Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by matching the experimental peptide fragmentation spectra against a human protein database.

-

Data Analysis: The final "hit list" comprises proteins significantly enriched in the compound pulldown compared to the mock control and whose enrichment is diminished in the competition assay.

Phase III: Confirming Target Engagement in a Cellular Milieu

A protein identified by AC-MS has been shown to bind the compound in vitro. The critical next step is to confirm this interaction occurs within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[18] When a protein binds to a ligand (our compound), its structure is often stabilized, making it more resistant to heat-induced denaturation. This change in thermal stability is a direct proxy for target engagement.[16][17]

Step-by-Step Experimental Protocol:

-

Cell Treatment:

-

Plate the chosen cell line and grow to ~80% confluency.

-

Treat one set of cells with a desired concentration of this compound and a parallel set with vehicle (e.g., DMSO) for 1 hour.

-

-

Heating Step:

-

Harvest the cells, wash, and resuspend in a physiological buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.

-

Causality: The heat challenges the proteome. Unbound proteins will unfold and aggregate at their characteristic melting temperature (Tm), while ligand-bound proteins will resist unfolding until a higher temperature is reached.

-

-

Lysis and Fractionation:

-

Lyse the cells by repeated freeze-thaw cycles. This process does not denature proteins but breaks open the cell membranes.

-

Separate the soluble protein fraction (containing folded proteins) from the aggregated, insoluble fraction by ultracentrifugation.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of a specific target protein (identified from the AC-MS hit list) remaining in the soluble fraction at each temperature point. This is typically done using Western Blotting or, for broader analysis, by mass spectrometry (MS-CETSA).

-

Data Presentation: The Thermal Shift

The results are plotted as the percentage of soluble protein versus temperature. A successful experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, providing direct and quantitative evidence of target engagement in living cells.

| Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) | Conclusion |

| JNK1 | 52.1 | 56.3 | +4.2 | Validated Engagement |

| COX-2 | 58.4 | 58.6 | +0.2 | No significant engagement |

| DAT | 49.5 | 53.1 | +3.6 | Validated Engagement |

Phase IV: Target Validation and Functional Analysis

Confirming that a compound binds a target is not sufficient; one must prove that this binding event modulates the protein's function and leads to a desired physiological outcome. This is the essence of target validation.[19][20]

-

In Vitro Functional Assays: Once CETSA confirms engagement with a target (e.g., JNK1 kinase), the next step is to perform a direct functional assay.[19][21]

-

Example Protocol (Kinase Assay): Recombinant JNK1 protein is incubated with its substrate (e.g., c-Jun) and ATP in the presence of varying concentrations of our compound. The level of substrate phosphorylation is measured. A dose-dependent decrease in phosphorylation would validate the compound as a JNK1 inhibitor.

-

-

Cell-Based Phenotypic Assays: The goal here is to link target inhibition to a cellular effect.

-

Example Protocol (Anti-inflammatory Assay): Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which involves JNK1 signaling. The cells are co-treated with our compound. A reduction in the production of inflammatory cytokines (e.g., TNF-α, IL-6), measured by ELISA, would demonstrate a functional anti-inflammatory effect mediated by the compound's action on its target.

-

-

In Vivo Models: The final step in preclinical validation involves testing the compound in a disease-relevant animal model.[22] The choice of model is dictated by the validated target and its role in pathology. For a JNK1 inhibitor with anti-inflammatory properties, a mouse model of rheumatoid arthritis or inflammatory bowel disease would be appropriate.

Conclusion

The process of elucidating the therapeutic targets of a novel compound like this compound is a systematic journey from broad speculation to precise validation. By integrating computational prediction with unbiased biochemical screening and rigorous cellular confirmation, researchers can build a compelling, evidence-based case for a compound's mechanism of action. This guide provides the strategic framework and technical details necessary to navigate this complex process, ultimately transforming a novel chemical structure into a potential therapeutic candidate with a well-defined biological rationale.

References

- In Silico Target Prediction for Small Molecules. PubMed.

- Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters.

- Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.

- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.

- Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed.

- Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega.

- What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Ardigen.

- Inhibitors of phenylethanolamine-N-methyltransferase. 2. Comparison of nonaromatic analogs of phenylethanolamines.... PubMed.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.

- (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central.

- In Silico Target Prediction. Creative Biolabs.

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI.

- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate.

- CETSA. Karolinska Institutet.

- Principle of the cellular thermal shift assay (CETSA). ResearchGate.

- Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.

- MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects.... PubMed Central.

- Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures.... LCGC International.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening.... National Institutes of Health.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- Target Validation. Sygnature Discovery.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl) phenyl substituted pyrazole derivatives. World Journal of Pharmaceutical Research.

- Affinity Mass Spectrometry Drug Screening. MedChemExpress.

- SwissTargetPrediction. Swiss Institute of Bioinformatics.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement.... Annual Reviews.

- Pharmacology of NMDA Receptors. NCBI.

- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Semantic Scholar.

- Target identification and validation in research. WJBPHS.

- Insilico Medicine. Insilico Medicine.

- Target Identification and Validation (Small Molecules). University College London.

- Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PubMed Central.

- ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. PubChem.

- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of phenylethanolamine-N-methyltransferase. 2. Comparison of nonaromatic analogs of phenylethanolamines, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139) and 2,3-dichloro-alpha-methylbenzylamine: effects on rat brain and adrenal catecholamine content and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Target Identification in Drug Discovery? AI & Therapeutic Insights [ardigen.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SwissTargetPrediction [swisstargetprediction.ch]

- 13. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 14. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brjac.com.br [brjac.com.br]

- 16. pelagobio.com [pelagobio.com]

- 17. CETSA [cetsa.org]

- 18. researchgate.net [researchgate.net]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. wjbphs.com [wjbphs.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

This guide provides comprehensive safety and handling protocols for 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine, a versatile building block in modern medicinal and agricultural chemistry.[1] Given its classification and the general reactivity of related pyrazole derivatives, a thorough understanding and strict adherence to safety protocols are paramount for all personnel, from laboratory researchers to drug development professionals. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound (CAS No. 1002651-65-1) is a substituted pyrazole derivative.[1][2] While specific toxicological data for this compound is not extensively published, GHS classifications from suppliers and data from structurally analogous compounds indicate significant potential hazards.[2][3] The primary risks are associated with its corrosive nature and potential for harm upon ingestion, inhalation, or skin contact.

1.1. GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the hazards associated with this compound.

| Hazard Class | GHS Classification | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Data sourced from supplier information and extrapolated from structurally similar compounds.[2][3] |

1.2. Causality of Hazards

The hazardous nature of this compound can be attributed to the pyrazole and methanamine functionalities. The amine group can impart corrosive properties, capable of causing significant damage to skin, eyes, and mucous membranes upon contact. The pyrazole core, while a stable aromatic heterocycle, is a common pharmacophore in many biologically active molecules, suggesting the potential for interaction with biological systems if absorbed.[4][5][6]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered approach combining engineering controls and appropriate PPE is essential.

2.1. Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of any vapors or aerosols that may be generated. The fume hood also provides a contained space in the event of a spill. A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE is based on a thorough risk assessment and should be considered the last line of defense after engineering controls.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Provides protection against splashes and vapors, safeguarding against severe eye damage. |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Offers chemical resistance to prevent skin contact and potential burns. Check glove compatibility charts. |

| Body Protection | Flame-retardant lab coat | Protects against splashes and contamination of personal clothing. |

| Respiratory Protection | Not typically required when using a fume hood. For emergencies or spill cleanup, a full-face respirator with an appropriate organic vapor cartridge is necessary. | Ensures respiratory safety in situations where engineering controls may be compromised. |

Standard Operating Procedures for Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

3.1. Prudent Handling Practices

-

Avoid Contact: All direct contact with the skin, eyes, and clothing must be avoided.

-

Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to prevent contamination of balances.

-

Transfers: When transferring the substance, use appropriate tools such as spatulas or powder funnels to minimize the generation of dust or aerosols.

-

After Handling: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Remove and dispose of contaminated gloves properly.

3.2. Storage Requirements

Proper storage is vital to maintain the integrity of the compound and prevent accidental exposure.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids. The amine functionality can react exothermically with acids.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

4.1. First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure.

Caption: Immediate First Aid Response to Exposure.

4.2. Spill Response Protocol

A spill of this compound should be treated as a hazardous event requiring a careful and methodical response.

Caption: Step-by-Step Spill Response Workflow.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable compound in research and development, but it demands respect and careful handling. By understanding its potential hazards and rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely and effectively with this important chemical intermediate. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]

-

(1-Methylpyrazol-3-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

-

N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2019). ResearchGate. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). Molecules. Retrieved from [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2017). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES AND THEIR EVALUATION AS ANTIPROTOZOAL AGENTS. (n.d.). TSI Journals. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). ResearchGate. Retrieved from [Link]

-

DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES AS ANTHELMINTIC AGENTS. (2023). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives: A Comprehensive Review of the Literature. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Retrieved from [Link]

-

((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. (n.d.). PubChem. Retrieved from [Link]

-

This compound (1002651-65-1). (n.d.). Chemchart. Retrieved from [Link]

-

Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (2023). ChemRxiv. Retrieved from [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 1002651-65-1|this compound|BLD Pharm [bldpharm.com]

- 3. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Pyrazole Scaffold in Modern Drug Discovery

Introduction: The Enduring Significance of the Pyrazole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as one of these "privileged structures".[1] Its remarkable versatility stems from its unique electronic properties, metabolic stability, and its capacity to engage in a wide array of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2][3] This adaptability has allowed pyrazole derivatives to be developed as potent and selective modulators of a vast range of biological targets, leading to their presence in blockbuster drugs for inflammation, cancer, erectile dysfunction, and numerous other conditions.[4][5]

The U.S. Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, targeting diseases from rheumatoid arthritis and non-small cell lung cancer to HIV and cystic fibrosis.[6] This guide provides an in-depth exploration of the pyrazole scaffold's application in drug discovery, offering field-proven insights, detailed experimental protocols, and the causal reasoning behind critical scientific choices for researchers and drug development professionals.

Part 1: The Pyrazole Core in Medicinal Chemistry Strategy

The strategic incorporation of a pyrazole ring into a drug candidate is a decision rooted in its proven ability to enhance pharmacological properties.

Pyrazole as a Bioisostere

A cornerstone of its utility is its role as a bioisostere—a chemical group that can replace another while retaining or improving biological activity. Pyrazole can serve as a bioisosteric replacement for various aryl and heteroaryl rings.[6] This strategy is often employed to:

-

Improve Physicochemical Properties: Compared to a benzene ring, the pyrazole nucleus generally imparts lower lipophilicity and greater water solubility, which can significantly improve a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[3][6]

-

Modulate Target Binding: The two nitrogen atoms offer unique opportunities for hydrogen bonding, acting as both donors (N-H) and acceptors (pyridine-like N). This allows for fine-tuning interactions within a target's binding pocket to enhance potency and selectivity.[6]

-

Block Metabolic Hotspots: Replacing a metabolically liable phenyl group with a more stable pyrazole ring can prevent rapid degradation by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.

A classic example is the development of pyrazole-based angiotensin II receptor antagonists, where the pyrazole moiety served as an effective bioisostere for an imidazole ring found in earlier compounds like losartan, yielding derivatives with comparable potency.[6]

Structure-Activity Relationship (SAR) Insights

The pyrazole ring is not merely a passive scaffold; its substitution pattern is critical for directing biological activity. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks favor the C3 and C5 positions.[2] This predictable reactivity allows medicinal chemists to systematically explore the chemical space around the core. As we will see in the examples below, specific substitutions at the N1, C3, and C5 positions are frequently responsible for a drug's potency and selectivity.[7]

Part 2: Key Therapeutic Applications & Case Studies

The impact of pyrazole derivatives is best understood through their successful application in treating human diseases.

Anti-inflammatory Agents: Selective COX-2 Inhibition

Perhaps the most famous pyrazole-containing drug is Celecoxib (Celebrex) , a nonsteroidal anti-inflammatory drug (NSAID).[8]

-

Mechanism of Action: Unlike traditional NSAIDs that inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), Celecoxib is a selective COX-2 inhibitor.[9][10][11] COX-1 is responsible for producing prostaglandins that protect the stomach lining, while COX-2 is upregulated during inflammation and mediates pain and fever.[11] By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] The diarylpyrazole structure is crucial for this selectivity. The sulfonamide group on one of the phenyl rings of Celecoxib can insert into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1, anchoring the drug for selective inhibition.[12]

-

Signaling Pathway Visualization: The mechanism of COX-2 inhibition is a foundational concept in anti-inflammatory drug action.

Central Nervous System (CNS) Disorders: Cannabinoid Receptor Modulation

Rimonabant (Acomplia) , a pyrazole derivative, was developed as an anti-obesity drug. Although later withdrawn due to psychiatric side effects, its mechanism provides a valuable case study.[13]

-

Mechanism of Action: Rimonabant acts as an inverse agonist and antagonist at the cannabinoid type 1 (CB1) receptor.[14][15][16] The endocannabinoid system is a key regulator of appetite and energy balance.[14] By blocking the CB1 receptor, primarily in the brain and in peripheral tissues like adipocytes, Rimonabant was designed to decrease appetite and improve metabolic parameters.[16] The specific arrangement of the dichlorophenyl, chlorophenyl, and piperidinyl groups around the pyrazole core was optimized for high-affinity binding to the CB1 receptor.[7] The story of Rimonabant underscores the critical importance of evaluating off-target effects and CNS penetration, even when the primary target is well-validated.

Erectile Dysfunction: PDE5 Inhibition

Sildenafil (Viagra) contains a fused pyrazolo-pyrimidinone core and revolutionized the treatment of erectile dysfunction.[17]

-

Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18][19] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP is the key second messenger that causes smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection. PDE5 is the enzyme that degrades cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, enhancing the erectile response to sexual stimulation.[19] The pyrazolo-pyrimidinone scaffold provides the rigid conformation necessary for fitting into the PDE5 active site.[20]

Oncology: Kinase Inhibition

The pyrazole scaffold is a dominant feature in many modern kinase inhibitors used in cancer therapy. Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

-

Key Drug Examples:

-

Ruxolitinib: An inhibitor of Janus kinases (JAK1/JAK2) for myelofibrosis.

-

Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in renal cell carcinoma.

-

Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for certain B-cell cancers.[4]

-

-

Causality of Design: The N-H of the pyrazole ring often forms a crucial "hinge-binding" interaction with the backbone of the kinase active site, a common feature for many ATP-competitive inhibitors. The substituents at other positions are then tailored to occupy adjacent hydrophobic pockets to achieve potency and selectivity against specific kinases.[21]

| Drug Name | Core Structure | Primary Target(s) | Therapeutic Area |

| Celecoxib | Diarylpyrazole | COX-2 | Anti-inflammatory[8] |

| Rimonabant | Tri-substituted Pyrazole | CB1 Receptor | Anti-obesity (Withdrawn)[13] |

| Sildenafil | Pyrazolo[4,3-d]pyrimidin-7-one | PDE5 | Erectile Dysfunction[17] |

| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine (fused pyrazole) | JAK1, JAK2 | Oncology, Myelofibrosis[4] |

| Axitinib | Indazole (fused pyrazole) | VEGFRs | Oncology, Renal Cell Carcinoma[4] |

| Darolutamide | Di-substituted Pyrazole | Androgen Receptor (AR) | Oncology, Prostate Cancer[6] |

| Baricitinib | Di-substituted Pyrazole | JAK1, JAK2 | Rheumatoid Arthritis, COVID-19[4] |

Part 3: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the synthesis and evaluation of pyrazole derivatives, reflecting standard practices in drug discovery labs.

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a classic and reliable method for pyrazole synthesis: the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This approach offers a high degree of control over the substitution pattern.

Objective: To synthesize 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, a structural analog related to the Rimonabant scaffold.

Materials:

-

Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (a 1,3-dicarbonyl)

-

(2,4-dichlorophenyl)hydrazine hydrochloride

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 1M

-

Ethyl Acetate, Hexane (for chromatography)

-

Anhydrous Sodium Sulfate

Procedure:

-

Cyclocondensation:

-

To a 100 mL round-bottom flask, add ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1.0 eq), (2,4-dichlorophenyl)hydrazine hydrochloride (1.1 eq), and glacial acetic acid (20 mL).

-

Rationale: Acetic acid serves as both the solvent and an acid catalyst to promote the initial condensation between the hydrazine and one of the carbonyl groups, forming a hydrazone intermediate.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Once complete, allow the reaction to cool to room temperature. Pour the mixture into 100 mL of ice-cold water and stir.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product.

-

-

Purification:

-

Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.

-

Rationale: Chromatography is essential to remove unreacted starting materials and any regioisomeric side products, ensuring the purity of the intermediate for the next step.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the purified pyrazole ester in a mixture of ethanol (30 mL) and a 2M aqueous solution of NaOH (15 mL).

-

Heat the mixture to reflux for 2 hours until TLC analysis indicates complete consumption of the ester.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate will form.

-

Rationale: The basic hydrolysis cleaves the ethyl ester to form the sodium carboxylate salt. Subsequent acidification protonates the salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol: In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)

Many pyrazole derivatives are potent kinase inhibitors.[21] This protocol outlines a common method to determine the in vitro potency (IC₅₀) of a test compound against a specific kinase.

Objective: To determine the IC₅₀ value of a pyrazole test compound against the p38α MAP kinase.

Materials:

-

Recombinant human p38α kinase

-

Biotinylated peptide substrate (e.g., Biotin-MEF2A)

-

ATP (Adenosine triphosphate)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

-

Staurosporine (positive control inhibitor)

-

DMSO (negative control)

-

LanthaScreen™ Tb-anti-p-MEF2A antibody (or similar time-resolved fluorescence resonance energy transfer [TR-FRET] detection reagent)

-

384-well microplate, low volume, white

-

Microplate reader capable of TR-FRET detection

Procedure:

-

Compound Preparation:

-

Perform a serial dilution of the pyrazole test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). A typical 10-point, 3-fold dilution series is standard.

-

Prepare a similar dilution series for the positive control, staurosporine.

-

-

Assay Plate Setup:

-

Add 50 nL of each compound dilution (and DMSO for controls) to the wells of a 384-well plate.

-

Rationale: Starting with the compound and using a low volume of DMSO minimizes solvent effects on the enzymatic reaction.

-

-

Kinase/Substrate Addition:

-

Prepare a master mix containing the kinase assay buffer, p38α kinase, and the biotinylated MEF2A substrate.

-

Dispense 5 µL of this mix into each well of the assay plate.

-

Incubate for 15 minutes at room temperature.

-

Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

-

-

Initiation of Reaction:

-

Prepare a solution of ATP in the kinase assay buffer at a concentration close to its Km value for p38α.

-

Add 5 µL of the ATP solution to all wells to start the reaction.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the TR-FRET detection mix (containing the terbium-labeled antibody in a buffer with EDTA).

-

Rationale: EDTA chelates the Mg²⁺ ions, which are essential cofactors for the kinase, thereby stopping the reaction. The antibody specifically binds to the phosphorylated substrate.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Calculate the emission ratio. This ratio will be high when the substrate is phosphorylated (FRET occurs) and low when kinase activity is inhibited.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Part 4: Drug Discovery Workflow & Future Directions

The discovery of a novel pyrazole-based drug follows a structured but iterative process.

The future of pyrazole derivatives in medicine remains bright. Emerging applications include novel antiviral agents, treatments for neurodegenerative diseases, and highly selective anticancer therapies.[22][23][24] The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships that govern target selectivity will ensure that this privileged scaffold continues to yield life-saving medicines for years to come.[25]

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Yin, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1175-1198. Available at: [Link]

-

Singh, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035. Available at: [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660338. Available at: [Link]

-

Kumar, M., & Singh, R. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 37(3), 519-533. Available at: [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6505. Available at: [Link]

-

Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]

-

Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

-

Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

Gelfand, E. V., & Cannon, C. P. (2006). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of clinical pharmacology, 46(9), 941-950. Available at: [Link]

-

Li, H., et al. (2014). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 24(6), 302-311. Available at: [Link]

-

Bar-Sela, G., et al. (2006). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 49(12), 3747-3750. Available at: [Link]

-

Brown, F. K., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of medicinal chemistry, 50(23), 5725-5735. Available at: [Link]

-

Dunn, P. J. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available at: [Link]

-